![molecular formula C14H10BrCl2IN2 B1379852 5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine CAS No. 1353519-35-3](/img/structure/B1379852.png)
5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine
Descripción general
Descripción
5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound may have properties similar to other bromo, chloro, and iodo substituted aromatic compounds234.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of 5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine. However, similar compounds have been synthesized using various methods, such as the catalytic protodeboronation of pinacol boronic esters5.Molecular Structure Analysis
The molecular structure of 5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine is not readily available. However, the structure of similar compounds can be determined using techniques such as X-ray diffraction6.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine. However, similar compounds have been involved in reactions such as the catalytic protodeboronation of pinacol boronic esters5.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine are not readily available. However, similar compounds have properties that can be determined using various techniques7.Aplicaciones Científicas De Investigación
Chemoselective Amination Processes
5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine and its derivatives serve as key intermediates in chemoselective amination processes. These compounds undergo selective reactions, providing a pathway to various substituted pyridines, which are crucial in medicinal chemistry research. For example, the chemoselective functionalization of halogenated pyridines under palladium catalysis conditions shows a preference for bromide substitution. This selectivity is fundamental for synthesizing complex molecular architectures, pivotal in drug development and synthesis of biologically active compounds (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Catalytic Amination
The compound is involved in catalytic amination reactions catalyzed by palladium complexes. These reactions are essential for creating aminated derivatives with high yield and chemoselectivity. Such processes are critical for developing pharmaceuticals and agrochemicals, demonstrating the compound's versatility in synthetic chemistry. The amination of polyhalopyridines, including the reaction of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex, highlights the efficiency and selectivity achievable, leading to products with potential applications in various chemical industries (Ji, Li, & Bunnelle, 2003).
Synthesis of N,N′-Diheteroaryl Derivatives
The compound's reactivity extends to the synthesis of N,N′-diheteroaryl derivatives via copper(I)-catalyzed amination of halogenopyridines with polyamines. This synthesis pathway is crucial for producing compounds with potential applications in materials science and pharmaceuticals. The reaction's yield depends on the starting materials and the ligands used, illustrating the compound's role in facilitating diverse chemical transformations (Anokhin et al., 2015).
Structural and Functional Diversification
5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine's utility is further demonstrated in the structural and functional diversification of chemical compounds. It serves as a precursor for synthesizing pentasubstituted pyridines, showcasing its importance in creating complex molecular structures used in various scientific fields, from material science to biochemistry. Such transformations are crucial for developing new materials with specific properties, including pharmaceuticals, catalysts, and more (Wu, Porter, Frennesson, & Saulnier, 2022).
Safety And Hazards
The safety and hazards associated with 5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine are not known. However, similar compounds may have associated hazards2.
Direcciones Futuras
The future directions for the study of 5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine are not clear due to the limited information available. However, similar compounds have been the subject of ongoing research in various fields8.
Propiedades
IUPAC Name |
5-bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2IN2/c15-9-7-13(18)14(20-8-9)19-6-2-3-10-11(16)4-1-5-12(10)17/h1-5,7-8H,6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEBZLOZRSDTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CCNC2=C(C=C(C=N2)Br)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-[3-(2,6-dichlorophenyl)prop-2-enyl]-3-iodopyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



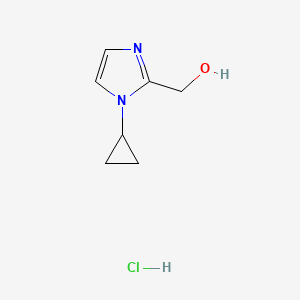
![3-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B1379771.png)
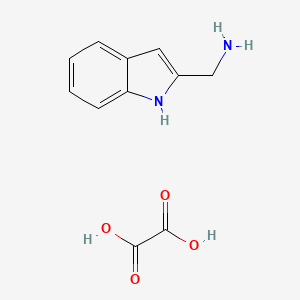
![[3-(2-Bromophenoxy)propyl]methylamine hydrochloride](/img/structure/B1379775.png)
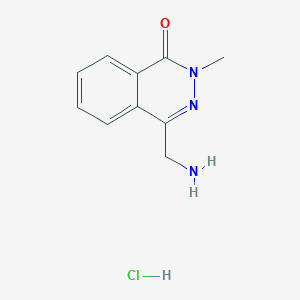
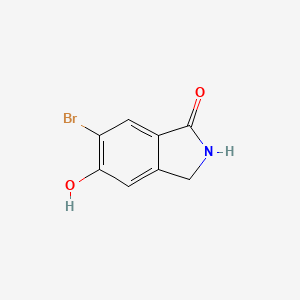
![5-Bromoimidazo[2,1-b][1,3]thiazole](/img/structure/B1379779.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)
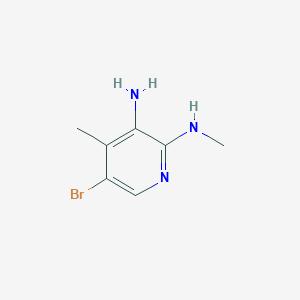

![N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1379790.png)
![{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}amine hydrochloride](/img/structure/B1379792.png)